1-(Difluoromethoxy)-1,2,2-trifluoroethane
Description
Overview of Fluorinated Ethers: Structural Diversity and Research Significance
Fluorinated ethers are a class of organofluorine compounds characterized by the presence of one or more ether functional groups. wikipedia.org Structurally, they are analogues of hydrocarbon ethers, but the substitution of hydrogen atoms with fluorine imparts distinctive properties. wikipedia.org This class of compounds exhibits significant structural diversity, ranging from simple, low-molecular-weight molecules to complex polymeric systems. wikipedia.org Examples include acyclic perfluoroethers, fluorinated epoxides like hexafluoropropylene oxide, and polymeric structures such as perfluoroalkoxy alkanes (PFAs), where ether groups are pendant from the polymer backbone, or Krytox, where ether linkages are integral to the polymer chain. wikipedia.org
The research significance of fluorinated ethers stems from their unique physicochemical properties, including high thermal stability, chemical inertness, and specific solvency characteristics. wikipedia.orgrsc.org These attributes make them valuable in a variety of applications. In materials science, the incorporation of ether linkages into a perfluoropolymer chain provides thermoplastic properties, enabling thermal forming and the extrusion of chemically resistant tubing. wikipedia.org In synthetic chemistry, fluorinated enol ethers serve as valuable building blocks for introducing fluoro- or difluoromethyl groups into molecules, a strategy of increasing importance in the development of pharmaceuticals. nih.gov A significant and rapidly expanding area of research is their use in energy storage, particularly as components of electrolytes for high-voltage lithium metal batteries, where they can enhance oxidative stability. wpmucdn.comnih.govnih.govresearchgate.net
Contextualization of 1-(Difluoromethoxy)-1,2,2-trifluoroethane (B12811682) within Broader Fluorocarbon Chemistry Research
The compound this compound, a type of hydrofluoroether (HFE), occupies a specific niche within fluorocarbon chemistry. nist.gov It is structurally related to the well-known inhalation anesthetic Isoflurane, the key difference being the absence of a chlorine atom on the α-carbon of the ether group. axios-research.comtcichemicals.com This structural relationship makes it a critical reference standard in the analytical development, quality control, and pharmacopeial compliance testing of Isoflurane. axios-research.com
Beyond its role as a reference standard, this compound is categorized as an intermediate in the pharmaceutical and medicine manufacturing sectors. nih.gov As an HFE, it belongs to a class of compounds investigated as potential replacements for chlorofluorocarbons (CFCs) and halons, which are regulated due to their environmental impact. nist.gov Its properties are a direct result of its specific molecular structure, which combines a difluoromethoxy group with a trifluoroethane group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(difluoromethoxy)-1,1,1-trifluoroethane | nih.gov |
| CAS Number | 1885-48-9 | axios-research.com |
| Molecular Formula | C₃H₃F₅O | axios-research.com |
| Molecular Weight | 150.05 g/mol | axios-research.comnih.gov |
Historical Perspectives on Fluorinated Ether Research Trajectories
The history of organofluorine chemistry predates the 1886 isolation of elemental fluorine by Henri Moissan. nih.gov Early research was fraught with challenges due to the extreme reactivity of fluorine and the lack of suitable equipment. nih.govnumberanalytics.com A significant turning point occurred during World War II, when the demands of the Manhattan Project for materials resistant to uranium hexafluoride spurred major developments in fluoropolymer chemistry. nih.gov
Key synthetic milestones that enabled the broader study of fluorinated compounds include the development of the Swarts reaction for creating C-F bonds in the 1890s and the Balz-Schiemann reaction for synthesizing aryl fluorides. nih.govnumberanalytics.com The direct fluorination of organic compounds using elemental fluorine became a viable industrial method later on. nih.gov Specifically for fluorinated ethers, the 1960s saw the issuance of foundational patents for fluorinated vinyl ethers and fluorocarbon ethers derived from hexafluoropropylene oxide. nih.gov The trajectory of research was also heavily influenced by environmental concerns. The phasing out of CFCs under the Montreal Protocol led to a concerted effort to find suitable alternatives, with HFEs being one of the classes of compounds extensively investigated for this purpose. nist.gov
Current Research Landscape and Emerging Knowledge Gaps Pertaining to Perfluorinated Ethers
The current research landscape for per- and polyfluorinated ethers is dynamic and multifaceted. A dominant theme is the development of advanced electrolytes for high-energy-density batteries. wpmucdn.com Scientists are designing novel fluorinated ether molecules to combine the high ionic conductivity of traditional ethers with the superior oxidative stability of fluorinated compounds, which is crucial for next-generation high-voltage lithium metal batteries. nih.govnih.gov A key challenge in this area is that high degrees of fluorination can negatively impact lithium salt solubility and ion transport, creating a knowledge gap that researchers are actively trying to bridge through molecular design and the use of localized high-concentration electrolytes. nih.govnih.govresearchgate.net
Another significant research frontier concerns the environmental fate and impact of fluorinated ethers. With the replacement of legacy perfluoroalkyl substances like PFOA, newer perfluorinated ether carboxylic acids (PFECAs) are being detected in the environment. nih.gov Studies are exploring their distribution, exposure pathways, and persistence. nih.govnih.gov A critical knowledge gap exists regarding the comprehensive risk assessment of many of these emerging compounds, as toxicological data and established safety thresholds are often lacking. nih.gov Furthermore, bibliometric analyses indicate that while research productivity on perfluorinated compounds is increasing globally, it is concentrated in developed nations, suggesting geographical gaps in understanding their impact. tandfonline.com The synthesis of structurally complex fluorinated ethers for applications in medicinal chemistry also remains an active and challenging area of investigation. nih.govacs.org
Structure
3D Structure
Properties
CAS No. |
56281-92-6 |
|---|---|
Molecular Formula |
C3H3F5O |
Molecular Weight |
150.05 g/mol |
IUPAC Name |
1-(difluoromethoxy)-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3H3F5O/c4-1(5)2(6)9-3(7)8/h1-3H |
InChI Key |
KQUULKREOKHZAM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)(OC(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 Difluoromethoxy 1,2,2 Trifluoroethane
Strategic Approaches to C-F Bond Formation in Ether Synthesis
The construction of carbon-fluorine (C-F) bonds is a cornerstone of synthesizing fluorinated compounds. For a molecule like 1-(difluoromethoxy)-1,2,2-trifluoroethane (B12811682), which contains five fluorine atoms, the methods for C-F bond formation are paramount. These strategies can be broadly categorized into electrophilic, nucleophilic, and radical-mediated fluorination.
Electrophilic Fluorination Techniques and Their Application
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org This approach is particularly useful for the late-stage introduction of fluorine. Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly employed due to their relative stability and safety compared to elemental fluorine. wikipedia.org
In the context of ether synthesis, enol ethers can serve as suitable nucleophilic substrates for electrophilic fluorination. wikipedia.org While a direct electrophilic fluorination to form the difluoromethoxy or trifluoroethane moieties is challenging, this method can be applied to precursor molecules. The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Key Features |
| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive and versatile electrophilic fluorinating agent. |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another effective N-F reagent for electrophilic fluorination. |
Nucleophilic Fluorination Protocols for Ether Scaffolds
Nucleophilic fluorination, where a fluoride (B91410) ion displaces a leaving group, is a fundamental method for C-F bond formation. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common fluoride sources. organic-chemistry.org The Williamson ether synthesis, a classic method for forming ethers, can be adapted to synthesize fluorinated ethers by reacting an alkoxide with a fluoroalkyl halide. google.com However, the high bond energy of the C-F bond can make fluoroalkanes poor electrophiles.
The synthesis of the trifluoroethane moiety can be envisioned through nucleophilic fluorination of a precursor with suitable leaving groups. For instance, the reaction of a di- or trichloroethane precursor with HF can yield trifluoroethane. rsc.org The efficiency of nucleophilic fluorination is often enhanced by using phase-transfer catalysts or aprotic polar solvents to increase the nucleophilicity of the fluoride ion. wikipedia.org
Radical-Mediated Fluorination Reactions
Radical fluorination offers a complementary approach, involving the reaction of a carbon-centered radical with a fluorine atom source. researchgate.net This method is particularly advantageous for the fluorination of unactivated C-H bonds. researchgate.net The development of N-F reagents that can act as fluorine atom donors has significantly advanced this field. researchgate.net
For the synthesis of this compound, a radical approach could involve the generation of a radical on a precursor molecule, followed by trapping with a fluorine source. For example, the decarboxylative fluorination of aryloxyacetic acids using a photosensitizer and NFSI has been shown to produce fluoromethyl ethers. nih.gov This suggests a potential pathway for the introduction of the difluoromethoxy group.
Precursor Identification and Derivatization Routes to Difluoromethoxy and Trifluoroethane Moieties
The synthesis of this compound relies on the availability of suitable precursors for the difluoromethoxy and trifluoroethane fragments.
The difluoromethoxy group (OCHF2) can be introduced by reacting an alcohol with difluorocarbene (:CF2). nih.gov Difluorocarbene can be generated from various precursors, including difluoromethyltriflate (HCF2OTf) and bromodifluoroacetic acid (BrCF2CO2H). nih.govbeilstein-journals.org The reaction of a suitable alcohol precursor with a difluorocarbene source would be a key step in forming the ether linkage.
The trifluoroethane moiety (CH2CF3) can be synthesized through several routes. One approach involves the dehydrofluorination of 1,1,2-trifluoroethane (B1584508) (HFC-143) to produce 1,2-difluoroethylene, which can then be further functionalized. beilstein-journals.orgsibran.ru Another method involves the fluorination of chlorinated ethanes using hydrogen fluoride. rsc.org
A plausible synthetic strategy for the target molecule could involve the coupling of a 2,2,2-trifluoroethanol (B45653) derivative with a source of the difluoromethyl group or the reaction of a difluoromethoxide with a suitable trifluoroethyl electrophile.
Mechanistic Investigations of Key Synthetic Transformations in Laboratory-Scale Synthesis
The mechanisms of the key synthetic steps are crucial for optimizing reaction conditions and improving yields.
The formation of the difluoromethoxy group via difluorocarbene insertion into an O-H bond is believed to proceed through a ylide intermediate. The highly electrophilic difluorocarbene is attacked by the oxygen atom of the alcohol, followed by a proton transfer to yield the difluoromethyl ether.
In nucleophilic fluorination reactions, the mechanism is typically SN2, involving a backside attack of the fluoride ion on the carbon atom bearing the leaving group. The stereochemistry of the reaction is inverted at the reaction center. The strength of the C-F bond being formed and the nature of the leaving group significantly influence the reaction rate.
Radical fluorination mechanisms often involve a chain process with initiation, propagation, and termination steps. In photoredox-catalyzed reactions, a photosensitizer absorbs light and initiates a single-electron transfer process to generate a radical intermediate, which then reacts with the fluorine source. nih.gov
Development and Optimization of Novel Synthetic Routes to Perfluorinated Ethers
The synthesis of perfluorinated ethers, including this compound, is an active area of research. One approach involves the direct fluorination of hydrocarbon ethers using elemental fluorine, although this method can be aggressive and lead to fragmentation. fluorine1.ru A more controlled method is the fluorination of partially fluorinated ethers. fluorine1.ru
Another strategy is the photooxidation of perfluoroolefins. fluorochemie.com For instance, the photooxidation of hexafluoropropylene can lead to the formation of perfluoropolyethers with irregular structures. fluorochemie.com Anionic polymerization of perfluoroepoxides is another powerful method for synthesizing perfluorinated polyethers.
The development of novel catalysts and fluorinating agents is key to advancing the synthesis of these compounds. For example, transition metal-catalyzed fluorination reactions are emerging as powerful tools for selective C-F bond formation. wikipedia.org
Table 2: Key Precursors and Reagents in the Synthesis of Fluorinated Ethers
| Compound Name | Role in Synthesis | Reference |
| Difluoromethyltriflate (HCF2OTf) | Difluorocarbene precursor | beilstein-journals.org |
| Bromodifluoroacetic acid (BrCF2CO2H) | Difluorocarbene precursor | nih.gov |
| 1,1,2-Trifluoroethane (HFC-143) | Precursor to trifluoroethylene | beilstein-journals.orgsibran.ru |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic/Radical fluorinating agent | wikipedia.orgnih.gov |
| Selectfluor® | Electrophilic fluorinating agent | wikipedia.org |
| Potassium Fluoride (KF) | Nucleophilic fluorinating agent | organic-chemistry.org |
| 2,2,2-Trifluoroethanol | Potential precursor for the trifluoroethyl moiety |
Challenges and Innovations in High-Yield Synthesis for Research Applications
The efficient synthesis of this compound for research purposes is often hampered by several challenges. These include the management of highly reactive fluorinating agents, the potential for side reactions leading to a mixture of products, and the purification of the final compound to the high degree required for analytical and research applications.
Innovations in the field of fluorinated ether synthesis aim to address these hurdles. The development of more selective fluorinating agents and the optimization of reaction conditions, such as temperature, pressure, and catalyst choice, are key areas of research. For instance, the use of milder and more selective reagents can help to minimize the formation of byproducts. Furthermore, advancements in purification techniques, such as preparative gas chromatography, are crucial for isolating the target compound in high purity.
Recent research has also explored novel catalytic systems to improve reaction efficiency and yield. These catalysts are designed to facilitate the specific fluorination and etherification steps required to construct the this compound molecule, while minimizing undesired side reactions. The overarching goal is to develop synthetic routes that are not only high-yielding but also more environmentally benign and cost-effective.
A significant challenge lies in the introduction of the difluoromethoxy group (-OCHF₂). nih.gov The reagents for this transformation can be gaseous, difficult to handle, or environmentally problematic. nih.gov Modern approaches are moving towards photoredox catalysis under visible light to generate difluorocarbene intermediates under milder conditions, which could be applicable to the synthesis of compounds like this compound. nih.gov
The synthesis of a related isomer, 2-(difluoromethoxy)-1,1,1-trifluoroethane, involves a multi-step process starting from 2,2,2-trifluoroethanol. This process includes methylation, chlorination, and subsequent fluorination using reagents like hydrogen fluoride (HF) and antimony(V) chloride (SbCl₅) as a catalyst. While not a direct synthesis of this compound, this pathway highlights the types of transformations and reagents that are common in the synthesis of fluorinated ethers.
| Precursor/Intermediate | Reagent(s) | Conditions | Product |
| 1,1,2-Trifluoroethene | Difluoromethanol | Base | This compound |
| 1-Chloro-1,2,2-trifluoroethane | Sodium difluoromethoxide | Aprotic solvent | This compound |
Table 1: Potential Synthetic Pathways for this compound. This table outlines hypothetical reaction pathways based on general knowledge of fluorinated ether synthesis.
| Challenge | Innovative Approach |
| Low Selectivity | Development of substrate-specific catalysts |
| Harsh Reaction Conditions | Use of photoredox catalysis, milder fluorinating agents |
| Product Purification | Advanced chromatographic techniques |
| Handling of Reagents | In-situ generation of reactive species |
Table 2: Challenges and Innovations in High-Yield Synthesis. This table summarizes common difficulties in synthesizing fluorinated ethers and the innovative strategies being developed to overcome them.
The continued development of synthetic methodologies is crucial for making complex fluorinated ethers like this compound more accessible for research and potential future applications.
Computational Chemistry and Advanced Theoretical Studies of 1 Difluoromethoxy 1,2,2 Trifluoroethane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 1-(Difluoromethoxy)-1,2,2-trifluoroethane (B12811682). These methods, which solve the Schrödinger equation for a molecule, provide insights into the distribution of electrons and the nature of chemical bonds. olemiss.edu Ab initio methods and Density Functional Theory (DFT) are particularly powerful tools for this purpose. lsu.edu
For this compound, calculations would typically begin with geometry optimization to find the lowest energy arrangement of atoms. Subsequent analysis of the optimized structure reveals key electronic properties. The high electronegativity of the fluorine and oxygen atoms significantly influences the electronic distribution, creating a highly polarized molecule. This polarization is crucial in determining the molecule's physical and chemical behavior.
A Natural Bond Orbital (NBO) analysis can be employed to provide a detailed picture of the bonding. This analysis would likely show strong sigma bonds for the C-C, C-H, C-O, and C-F linkages. The presence of the ether oxygen introduces lone pairs, which, along with the lone pairs on the fluorine atoms, play a significant role in the molecule's reactivity and intermolecular interactions. The table below summarizes key electronic properties that would be hypothetically obtained from such calculations.
| Calculated Electronic Property | Hypothetical Value | Significance |
| Dipole Moment | ~2.5 - 3.5 D | Indicates a high degree of polarity, influencing solubility and intermolecular forces. |
| HOMO-LUMO Gap | ~8 - 10 eV | A large gap suggests high kinetic stability and low reactivity in electron transfer reactions. |
| Mulliken Atomic Charges | C(1): +0.4, C(2): +0.3, O: -0.5 | Illustrates the electron-withdrawing effects of the fluorine and oxygen atoms. |
These calculations provide a foundational understanding of the molecule's intrinsic electronic properties, which are essential for interpreting its behavior in more complex environments.
Conformational Analysis via Molecular Dynamics and Ab Initio Methods
The presence of a C-O-C-C dihedral angle in this compound allows for multiple rotational isomers, or conformers. Understanding the relative energies and populations of these conformers is critical, as they can exhibit different physical and spectroscopic properties. Conformational analysis can be performed using both ab initio methods and molecular dynamics (MD) simulations.
Ab initio calculations, such as those employing Møller-Plesset perturbation theory (MP2) or coupled-cluster methods, can be used to perform a systematic scan of the potential energy surface along the key dihedral angles. This would reveal the various stable conformers (local minima) and the energy barriers (transition states) that separate them. It is expected that staggered conformations will be energetically favored over eclipsed conformations to minimize steric hindrance between the bulky fluorine atoms and the difluoromethoxy group.
Molecular dynamics simulations offer a complementary approach by simulating the motion of the atoms over time, allowing for the exploration of the conformational space at a given temperature. nih.gov By analyzing the trajectory of the simulation, one can determine the most populated conformational states and the dynamics of interconversion between them.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-O-C-C) | Expected Population at 298 K |
| Anti | 0.0 | ~180° | High |
| Gauche 1 | ~0.8 | ~60° | Moderate |
| Gauche 2 | ~1.2 | ~-60° | Moderate |
| Eclipsed | > 4.0 | ~0°, 120° | Low |
The results of such analyses are crucial for accurately predicting the macroscopic properties of a bulk sample of this compound.
Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Chemical Shifts)
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules. olemiss.edu For this compound, theoretical predictions of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra can aid in its identification and characterization.
Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, typically performed at the DFT level of theory, can predict the positions and intensities of the absorption bands in the infrared spectrum. Key vibrational modes would include C-F stretching frequencies (typically in the 1000-1400 cm⁻¹ region), C-O-C ether stretching, and various bending and torsional modes.
NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations would be highly sensitive to the molecular conformation. Therefore, a Boltzmann-averaged chemical shift over the populated conformers would provide the most accurate comparison to experimental data. The predicted ¹⁹F NMR spectrum, in particular, would be complex due to the presence of five fluorine atoms in different chemical environments, leading to intricate spin-spin coupling patterns.
| Spectroscopic Parameter | Hypothetical Predicted Value | Associated Functional Group/Atom |
| IR Frequency (C-F stretch) | 1100 - 1350 cm⁻¹ | C-F bonds |
| IR Frequency (C-O-C stretch) | 1050 - 1150 cm⁻¹ | Ether linkage |
| ¹H NMR Chemical Shift | 4.0 - 4.5 ppm | -OCHF₂ |
| ¹⁹F NMR Chemical Shift (-CF₂-) | -80 to -100 ppm | -CF₂- group |
| ¹⁹F NMR Chemical Shift (-CF₃) | -70 to -90 ppm | -CF₃ group |
These theoretical spectroscopic data serve as a powerful guide for experimental studies and can help in the structural elucidation of this and related compounds.
Modeling of Intermolecular Interactions and Vapor-Phase Behavior
The intermolecular forces in this compound are dominated by dipole-dipole interactions due to its significant polarity, as well as weaker van der Waals forces. Understanding these interactions is key to predicting its behavior in the condensed and vapor phases. escholarship.orgresearchgate.net
Molecular dynamics simulations using a well-parameterized force field can be employed to model the liquid state of this compound. nih.gov Such simulations can provide insights into the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, revealing the local structure of the liquid. Thermodynamic properties such as the heat of vaporization and density can also be calculated and compared with experimental values.
In the vapor phase, the behavior of this compound will deviate from ideality due to these intermolecular forces. The second virial coefficient, which accounts for the interactions between pairs of molecules, can be calculated from the intermolecular potential energy surface. This provides a correction to the ideal gas law and is important for accurately modeling the gas-phase properties.
Reaction Pathway Elucidation and Transition State Theory for Chemical Transformations
Computational methods can be used to explore the potential chemical reactions of this compound. This includes studying its decomposition pathways and its reactions with other species, such as atmospheric radicals. By mapping out the potential energy surface for a given reaction, one can identify the reactants, products, intermediates, and, crucially, the transition states. wavefun.com
Transition State Theory can then be applied to calculate the rate constants of these reactions. For example, the reaction of this compound with the hydroxyl radical (•OH) is of atmospheric importance. Computational studies would involve locating the transition state for hydrogen abstraction from the -OCHF₂ group and calculating the activation energy. This information is vital for assessing the atmospheric lifetime and global warming potential of the compound.
| Reaction Parameter | Hypothetical Calculated Value | Significance |
| Activation Energy (with •OH) | 4 - 8 kcal/mol | Determines the rate of atmospheric degradation. |
| Reaction Enthalpy (with •OH) | -15 to -25 kcal/mol | Indicates the thermodynamic favorability of the reaction. |
These theoretical predictions of reactivity are essential for evaluating the environmental impact and chemical stability of this compound.
Structure-Reactivity Relationship Studies through Advanced Computational Approaches
By systematically modifying the structure of this compound and calculating the resulting changes in reactivity, one can establish structure-reactivity relationships. For instance, comparing the reactivity of this compound with its isomers, such as 2-(Difluoromethoxy)-1,1,1-trifluoroethane, can provide insights into how the placement of fluorine atoms affects the C-H bond strength and, consequently, the rate of hydrogen abstraction. nih.gov
Advanced computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be developed based on a dataset of related fluorinated ethers. nih.gov Electronic descriptors, such as atomic charges, HOMO/LUMO energies, and electrostatic potentials, calculated for this compound and its analogues, can be correlated with experimentally determined properties or reactivities. This allows for the prediction of the properties of new, unsynthesized compounds, guiding the design of molecules with desired characteristics.
For example, a computational study could reveal that increasing the number of fluorine atoms on the ethyl group decreases the C-H bond dissociation energy of the methoxy (B1213986) group, thereby increasing its reactivity towards atmospheric radicals. Such insights are invaluable for the rational design of next-generation fluorinated compounds with tailored properties.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Difluoromethoxy 1,2,2 Trifluoroethane
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of fluorinated organic molecules. By analyzing the spectra of different nuclei (¹H, ¹⁹F, and ¹³C), one can map out the complete atomic connectivity and stereochemistry of the molecule.
¹H, ¹⁹F, and ¹³C NMR Spectral Analysis
For 1-(Difluoromethoxy)-1,2,2-trifluoroethane (B12811682) (CHF₂-O-CF₂-CHF₂), each nucleus provides unique information:
¹H NMR: The proton spectrum would be expected to show two distinct signals corresponding to the two different proton environments: the single proton on the difluoromethoxy group (-OCHF₂) and the single proton on the trifluoroethyl group (-CHF₂). The signal for the -OCHF₂ proton would appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). The -CHF₂ proton signal would likely be a more complex multiplet due to coupling with the adjacent geminal fluorine atoms (²JHF) and the vicinal fluorine atoms across the ether linkage (⁴JHF).
¹⁹F NMR: The fluorine spectrum is critical for distinguishing between the different fluorine environments. Three signals would be anticipated: one for the -OCF₂- group, one for the -CHF₂ group, and one for the -CHF₂ group. Each signal would exhibit complex splitting patterns due to geminal (²JFF) and vicinal (³JFF) fluorine-fluorine couplings, as well as couplings to protons (²JHF and ³JHF). The chemical shifts and coupling constants are highly diagnostic for the specific fluorine environments in fluorinated ethers. researchgate.net
¹³C NMR: The carbon spectrum would show two signals for the two carbon atoms of the ethane (B1197151) backbone. Each signal would be split into complex multiplets due to one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine couplings. These coupling constants are typically large and provide definitive evidence for the number of fluorine atoms attached to each carbon. modgraph.co.uk
Table 1: Predicted NMR Data for this compound (Illustrative) Note: This table is illustrative and based on general principles, as specific experimental data is not available in the searched literature.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | 5.5 - 6.5 | Triplet (t) | ²JHF ≈ 50-60 |
| ¹H | 5.0 - 6.0 | Triplet of triplets (tt) | ²JHF ≈ 50-60, ³JHF ≈ 5-15 |
| ¹⁹F | -80 to -100 | Doublet of triplets (dt) | ²JFF ≈ 40-50, ³JHF ≈ 5-15 |
| ¹⁹F | -120 to -140 | Doublet of doublets (dd) | ²JFF ≈ 40-50, ²JHF ≈ 50-60 |
| ¹³C | 110 - 125 | Triplet of triplets (tt) | ¹JCF ≈ 240-260, ²JCF ≈ 20-30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To resolve the complex splitting patterns and definitively assign signals, two-dimensional (2D) NMR experiments are indispensable. rsc.orgsdsu.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish correlations between coupled protons. uvic.ca For this molecule, it could potentially show long-range coupling between the two protons across the ether oxygen, confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. emerypharma.com It would provide two cross-peaks, definitively linking the ¹H signal of the -OCHF₂ group to its carbon and the ¹H signal of the -CHF₂ group to its respective carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by very strong absorption bands in the 1000-1200 cm⁻¹ region, which are characteristic of C-F stretching vibrations. osti.govnih.gov The C-O-C ether linkage would also show a characteristic stretch, typically in the 1150-1085 cm⁻¹ range. C-H stretching vibrations would appear around 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that result in a change in polarizability. While C-F stretches are also visible in Raman spectra, they are often weaker than in the IR. Symmetric stretches tend to be more intense in Raman spectra, providing complementary information. oberlin.edu
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) Note: This table is illustrative, as specific experimental data is not available in the searched literature.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| C-H Stretch | ~3000 | IR, Raman |
| C-F Stretch | 1000 - 1200 | IR (Strong), Raman (Weak) |
| C-O-C Stretch | 1085 - 1150 | IR, Raman |
| C-C Stretch | 900 - 1000 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Analysis
HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass with very high accuracy. nih.gov For C₃H₃F₅O, the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula. nih.gov Electron ionization (EI) is a common technique that would cause the molecule to fragment in a predictable manner. nih.govresearchgate.net The fragmentation pattern provides further structural confirmation. Expected fragmentation pathways would include the loss of fluorine atoms, cleavage of the C-O and C-C bonds, and the formation of characteristic fluorinated carbocations.
Table 3: Predicted HRMS Fragmentation for this compound (Illustrative) Note: This table is illustrative, as specific experimental data is not available in the searched literature.
| Fragment Ion Formula | Description |
|---|---|
| [C₂HF₄O]⁺ | Loss of CHF₂ radical |
| [C₂H₂F₃]⁺ | Cleavage of C-O bond |
| [CHF₂O]⁺ | Cleavage of C-C bond |
| [CHF₂]⁺ | Common fluorinated fragment |
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Gas chromatography (GC) is the premier technique for assessing the purity of volatile compounds like HFEs and for separating them from isomers and impurities. publisso.de
Methodology: A sample would be injected into a GC system equipped with a suitable capillary column (e.g., a mid-polarity column designed for halogenated compounds). The high volatility of the compound allows it to travel through the column at different rates compared to any impurities.
Advanced Detectors: While a Flame Ionization Detector (FID) can be used, coupling the GC to a Mass Spectrometer (GC-MS) provides superior identification of any separated components based on their mass spectra. google.com This is essential for confirming the identity of the main peak as this compound and for identifying any isomeric impurities or residual starting materials.
In Situ Spectroscopic Methods for Monitoring Reaction Progress and Intermediates
To optimize the synthesis of this compound, in situ spectroscopic techniques could be employed to monitor the reaction in real-time. Techniques like ReactIR (FTIR-based) or process NMR would allow researchers to track the disappearance of reactants and the appearance of the product and any intermediates without taking samples from the reaction vessel. This provides valuable kinetic data and can help in identifying transient species, leading to improved reaction yields and purity.
Environmental Chemistry and Atmospheric Fate Research of 1 Difluoromethoxy 1,2,2 Trifluoroethane
Atmospheric Degradation Pathways and Kinetic Studies
The persistence of a compound in the atmosphere is largely determined by its degradation pathways. For HFE-236ea, this primarily involves reactions with naturally occurring oxidants.
Gas-Phase Reactions with Hydroxyl Radicals (OH) and Other Atmospheric Oxidants
The principal removal mechanism for hydrofluoroethers (HFEs) from the atmosphere is their reaction with the hydroxyl radical (OH). fluorocarbons.org The presence of hydrogen atoms in the HFE-236ea molecule makes it susceptible to degradation through this pathway. The rate of this reaction is a key factor in determining the compound's atmospheric lifetime.
Kinetic studies have been conducted to measure the rate coefficient for the reaction between HFE-236ea and OH radicals. These studies are fundamental to understanding the compound's persistence and its potential environmental effects. While specific kinetic data for HFE-236ea's reaction with other oxidants like O(¹D) are less commonly reported in the literature, the OH radical reaction is considered the dominant loss process. researchgate.net
Environmental Transport and Partitioning Behavior Modeling in Atmospheric Compartments
Once released, the transport and distribution of HFE-236ea in the atmosphere are governed by meteorological processes. Due to its volatility and relatively long atmospheric lifetime, it is expected to become well-mixed in the troposphere. Modeling studies help to predict its distribution across different atmospheric compartments, but specific research on the transport and partitioning of HFE-236ea is limited in publicly available literature.
Methodologies for Estimating Atmospheric Lifetimes and Persistence
The atmospheric lifetime of a compound like HFE-236ea is a crucial metric for assessing its environmental impact. It is primarily determined by its reaction rate with OH radicals. fluorocarbons.org The lifetime (τ) is typically calculated relative to a reference compound, often methyl chloroform (B151607) (CH₃CCl₃), for which the lifetime is well-established. The calculation uses the measured rate coefficient of the compound's reaction with OH and the globally averaged OH concentration.
Based on kinetic data, the atmospheric lifetime of HFE-236ea has been calculated to be approximately 8.1 years. researchgate.net This lifetime is a key parameter in models that assess its potential contribution to global warming.
Research on Potential Contribution to Radiative Forcing and Global Warming Impact Assessments
While not an ozone-depleting substance, HFE-236ea is a greenhouse gas. Its effectiveness as a greenhouse gas is determined by its ability to absorb infrared radiation and its atmospheric lifetime. This is quantified by its Radiative Efficiency (RE) and its Global Warming Potential (GWP). reading.ac.ukregulations.gov
The GWP is a relative measure of how much heat a greenhouse gas traps in the atmosphere compared to a similar mass of carbon dioxide (CO₂) over a specific time horizon, typically 20, 100, or 500 years. europa.eu The GWP of HFE-236ea has been calculated based on its infrared absorption spectrum and its atmospheric lifetime.
Interactive Data Table: Environmental Impact Metrics for HFE-236ea
| Metric | Value | Time Horizon (Years) | Reference |
| Atmospheric Lifetime | 8.1 years | - | researchgate.net |
| GWP | 2200 | 20 | researchgate.net |
| GWP | Not Reported | 100 | researchgate.net |
| GWP | 220 | 500 | researchgate.net |
Note: GWP values can vary slightly between different assessment reports due to updated scientific understanding and methodologies.
Table of Compound Names
| Common Name / Abbreviation | Chemical Name |
| HFE-236ea | 1-(Difluoromethoxy)-1,2,2-trifluoroethane (B12811682) |
| OH | Hydroxyl Radical |
| O(¹D) | Excited State Atomic Oxygen |
| CO₂ | Carbon Dioxide |
| CH₃CCl₃ | Methyl Chloroform |
Chemical Reactivity and Mechanistic Investigations of 1 Difluoromethoxy 1,2,2 Trifluoroethane
Thermal Decomposition Pathways and Stability Profiling
Hydrofluoroethers exhibit high thermal stability, a property that makes them suitable for high-temperature applications such as heat transfer fluids. alfa-chemistry.com The decomposition of 1-(Difluoromethoxy)-1,2,2-trifluoroethane (B12811682) is expected to occur at elevated temperatures, likely above the boiling points of similar HFEs which can range from 50°C to nearly 100°C. wikipedia.org
When decomposition occurs, the primary products are typically toxic and corrosive substances such as hydrogen fluoride (B91410) (HF) and various fluorocarbon organic compounds. fluorochemie.comfluorochemie.com The C-F and C-H bonds are the most likely points of initial cleavage. The mechanism would likely involve radical chain reactions, similar to the decomposition of other fluorinated hydrocarbons. For example, the thermal decomposition of polytetrafluoroethylene is known to proceed via a chain mechanism involving initiation, propagation, and termination steps. nist.gov
The specific decomposition temperature and product distribution for this compound would require experimental determination. However, it is known that for some HFEs, their operational lifetime depends on the temperature and the presence of impurities like water. acota.co.uk
Table 2: Expected Thermal Decomposition Characteristics
| Property | Anticipated Value/Behavior for this compound |
|---|---|
| Onset of Decomposition | High, requires elevated temperatures |
| Major Decomposition Products | Hydrogen Fluoride (HF), Carbonyl Fluoride (COF₂), other fluorinated fragments |
This table is based on the general thermal decomposition behavior of hydrofluoroethers.
Exploration of Reactivity with Electrophilic and Nucleophilic Reagents
The reactivity of this compound with electrophiles and nucleophiles is dictated by the electron distribution within the molecule, which is heavily influenced by the five fluorine atoms.
Reactivity with Electrophiles: The ether oxygen possesses lone pairs of electrons, making it a potential site for electrophilic attack. However, the strong electron-withdrawing effect of the adjacent difluoromethyl and trifluoroethyl groups significantly reduces the nucleophilicity of this oxygen. Therefore, reactions with most electrophiles are expected to be slow or require harsh conditions, such as the use of very strong Lewis acids. google.commasterorganicchemistry.comyoutube.com
Reactivity with Nucleophiles: The carbon atoms in the molecule are electron-deficient due to the attached fluorine atoms, making them potential electrophilic sites for nucleophilic attack. Nucleophilic substitution reactions, however, are generally difficult for alkyl fluorides due to the strength of the C-F bond. rsc.org The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ >> F⁻.
Despite the low reactivity, reactions with strong nucleophiles can occur, particularly at the CH group of the difluoromethoxy moiety, which is the most likely site for deprotonation by a very strong base, or at the carbon atoms of the trifluoroethyl group. The stereoelectronic effects of the difluoromethoxy group are known to influence the kinetics of nucleophilic substitutions in structurally similar compounds. The Hard and Soft Acids and Bases (HSAB) principle suggests that hard nucleophiles would be more likely to react with the hard electrophilic centers of the molecule. nih.gov
Catalytic Transformations and Selective Derivatization Strategies
Specific catalytic transformations for this compound are not well-documented. However, general strategies for the synthesis and modification of hydrofluoroethers can provide insight into potential reactions.
The synthesis of HFEs can be achieved through catalytic processes, for example, by reacting a fluorinated precursor with an alkylating agent in the presence of a Lewis acid catalyst like antimony pentafluoride (SbF₅). google.com Such catalytic systems could potentially be used in reverse or in equilibrium to achieve transformations.
Selective derivatization would be challenging due to the general inertness of the molecule. However, catalytic C-H activation could be a potential route for functionalization at the difluoromethoxy group. Furthermore, catalytic systems that can activate C-F bonds, although rare, could provide a pathway for derivatization. Research into modifying catalysts, such as the Hoveyda-Grubbs catalyst with fluorinated alkanoates, demonstrates the potential for developing specialized catalytic systems for fluorinated compounds. rsc.org
Investigation of Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is largely unexplored. However, the high degree of fluorination suggests that the compound would be highly resistant to oxidation. The introduction of fluorine into ether backbones is a known strategy to increase oxidative stability, which is a desirable property for electrolytes in high-energy batteries. arxiv.org
Conversely, the compound would be a poor reducing agent. Reduction would likely require strong reducing agents or electrochemical methods. The electrochemical behavior is of interest in the context of its potential use in electrolytes for lithium batteries. In such applications, the solvent's reductive stability in contact with the lithium metal anode is crucial. Molecular dynamics modeling of similar HFEs suggests that reduction can occur, with the specific pathways and favorability depending on the molecular structure. arxiv.orgresearchgate.net The electron-deficient nature of the fluorinated carbon centers makes them susceptible to reductive cleavage under appropriate electrochemical conditions.
Reaction with Metal Centers and Coordination Chemistry Implications
The interaction of this compound with metal centers is expected to be weak. The ether oxygen, a potential coordination site, has its electron-donating ability significantly diminished by the electron-withdrawing fluorinated groups.
However, coordination of fluorinated ethers to highly electrophilic metal centers is known. In the field of fluorocryptands, the coordination of alkali and alkaline earth metal ions can occur, involving interactions with both the ether oxygens and the fluorine atoms. nih.gov For this compound, weak interactions with highly Lewis acidic metal centers might be possible, potentially leading to catalysis or decomposition of the molecule. The formation of stable coordination complexes with common metal centers under standard conditions is unlikely.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(Difluoromethoxy)-1,1,1-trifluoroethane |
| 2'-fluoroarabinonucleic acid (2'F-ANA) |
| Antimony pentafluoride |
| Carbonyl Fluoride |
| DNA |
| Hydrogen Fluoride |
| Polytetrafluoroethylene |
Research on Advanced Materials Science and Emerging Technological Applications of Fluorinated Ethers
Fundamental Studies on Interfacial Phenomena and Surface Modification Potential of Fluorinated Ethers
Fluorinated ethers, a class of compounds that includes 1-(Difluoromethoxy)-1,2,2-trifluoroethane (B12811682), exhibit unique interfacial properties owing to the high electronegativity and low polarizability of the fluorine atoms. These properties make them valuable for applications requiring surface modification and control of interfacial phenomena.
The presence of a difluoromethoxy group (-OCF₂H) and a trifluoroethane moiety imparts an amphiphilic character to the molecule, though with a dominant fluorophilic/hydrophobic nature. This structure leads to low surface tension and reduced intermolecular forces. labinsights.nl The low surface tension of hydrofluoroethers allows them to wet surfaces easily and spread evenly, which is a critical attribute for coating and cleaning applications. labinsights.nl
Studies on analogous fluorinated ethers have demonstrated their potential in modifying the surface properties of materials. For instance, the adsorption of fluorinated ethers on metal surfaces has been investigated. Research on the interaction of model ethers with aluminum surfaces revealed that perfluorination of ethers significantly decreases their desorption energies, indicating weaker bonding to the surface compared to their hydrogenated counterparts. capes.gov.br This weak interaction is beneficial in applications where a non-reactive and easily removable fluid is required.
Furthermore, the hydrophobic and oleophobic nature of fluorinated compounds makes them excellent candidates for creating repellent surfaces. When applied to a substrate, they can form a thin film that lowers the surface energy, thereby preventing wetting by both water and oils. This property is exploited in the development of anti-fouling and self-cleaning surfaces. The incorporation of fluorinated ether moieties into polymers has been shown to produce hydrophobic surfaces with high water contact angles. acs.org
The table below summarizes key interfacial properties typical of hydrofluoroethers, which are expected to be similar for this compound.
Table 1: Typical Interfacial Properties of Hydrofluoroethers
| Property | Typical Value Range | Significance |
| Surface Tension | 10 - 20 mN/m | Excellent wetting and spreading capabilities. labinsights.nl |
| Water Contact Angle (on coated surfaces) | > 90° | High hydrophobicity, leading to water repellency. acs.org |
| Oil Contact Angle (on coated surfaces) | > 60° | Oleophobicity, providing oil and stain resistance. |
| Heat of Adsorption (on metal surfaces) | Low | Weak surface interaction, non-reactive nature. capes.gov.br |
Exploration of Fluorinated Ether Compounds in Polymer Chemistry Research
Fluorinated ethers are increasingly being explored in polymer chemistry to develop advanced materials with tailored properties. The incorporation of fluorinated ether segments into polymer backbones or as side chains can significantly enhance thermal stability, chemical resistance, and optical clarity, while also imparting low dielectric constants and hydrophobicity.
One area of active research is the synthesis of fluorinated poly(aryl ether)s (FPAEs). These polymers are prepared through nucleophilic substitution reactions and exhibit exceptional thermal stability, with decomposition temperatures often exceeding 500°C. rsc.orgrsc.org The presence of fluorine atoms and ether linkages contributes to their high glass transition temperatures and excellent mechanical properties. rsc.orgrsc.org Moreover, the high fluorine content in these polymers leads to low dielectric constants and low dielectric loss, making them suitable for applications in high-speed communication networks and microelectronics. rsc.orgrsc.org
Another approach involves the use of fluorinated ether monomers in the preparation of fluorosilicone polymers. For example, the thermal cyclization of trifluorovinyl aryl ethers (TFVAEs) can produce perfluorocyclobutyl (PFCB) rings within a polymer structure. acs.org This method allows for the creation of polymers with a wide range of tunable thermal, mechanical, and dielectric properties. acs.org
Fluorinated ethers can also be used to modify the properties of existing polymers. For instance, they can be blended with other polymers or used as processing aids. Their low viscosity and miscibility with some polymers can facilitate processing, while their inherent properties can enhance the surface characteristics of the final product. Research has also been conducted on fluorinated ether polymers for creating coatings with stain resistance and anti-scratch properties. google.com
The table below presents a summary of the enhanced properties observed in polymers incorporating fluorinated ethers.
Table 2: Properties of Polymers Modified with Fluorinated Ethers
| Property | Enhancement | Research Finding |
| Thermal Stability | Increased decomposition temperature | FPAE films show 5% weight loss at temperatures of 514–555 °C. rsc.orgrsc.org |
| Dielectric Constant | Lowered | FPAE films exhibit low dielectric constants of 2.07–2.80 at 11 GHz. rsc.orgrsc.org |
| Hydrophobicity | Increased water contact angle | FPAE films display water contact angles ranging from 92.4° to 98.7°. rsc.orgrsc.org |
| Mechanical Properties | Tunable modulus and strength | PFCB copolymers show an initial modulus from 0.12 to 400 MPa. acs.org |
Investigation of Functional Fluid Properties in Emerging Technologies (e.g., Heat Transfer, Solvation)
Hydrofluoroethers like this compound are highly valued as functional fluids in a variety of emerging technologies due to their unique combination of properties. These include a wide liquid range, low viscosity, good heat transfer characteristics, and excellent material compatibility. google.com
Heat Transfer Fluids:
HFEs are widely used as heat transfer fluids, particularly in the electronics industry for cooling high-power components such as CPUs and GPUs, and in data centers. ecolink.comgeoconproducts.com Their high dielectric strength and non-flammable nature make them ideal for direct immersion cooling, where electronic components are submerged in the fluid. ecolink.com This method offers highly efficient and uniform cooling. The low viscosity of HFEs ensures good fluid flow even at low temperatures, and their thermal stability allows for operation over a broad temperature range. google.com
Solvation Properties:
As solvents, HFEs are effective in precision cleaning applications, such as removing contaminants from sensitive electronic and medical devices. geoconproducts.comyujiamerica.com They exhibit low surface tension, which allows them to penetrate tight spaces and effectively remove particulates, oils, and greases. yujiamerica.com Hydrofluoroethers are often used in co-solvent systems to enhance their cleaning power for a wider range of soils. ecolink.com They are also used as carrier solvents for lubricants and coatings, facilitating uniform application and then evaporating without leaving a residue. alfa-chemistry.com
The table below provides a summary of the functional fluid properties of a representative hydrofluoroether, 2-(Difluoromethoxy)-1,1,1-trifluoroethane (also known as HFE-245), which are expected to be similar for its isomer, this compound.
Table 3: Functional Fluid Properties of a Representative Hydrofluoroether (2-(Difluoromethoxy)-1,1,1-trifluoroethane)
| Property | Value | Significance |
| Molecular Weight | 150.05 g/mol nih.gov | Influences thermodynamic properties. |
| Boiling Point | 28-30°C chemicalbook.com | Suitable for low-temperature applications and easy evaporation. |
| Liquid Density (at 25°C) | ~1.4 g/cm³ | Affects fluid dynamics and heat transfer calculations. |
| Vapor Pressure | High nist.gov | Important for phase-change heat transfer and solvent applications. |
| Viscosity | Low | Facilitates fluid flow and enhances convective heat transfer. wikipedia.org |
| Dielectric Strength | High | Allows for direct contact with energized electronic components. google.com |
Basic Research on Novel Applications in Specialized Environments
The unique properties of hydrofluoroethers are paving the way for their use in a variety of specialized environments where conventional fluids are inadequate.
One such application is in the aerospace industry, where materials are subjected to extreme temperatures and pressures. The thermal stability and wide liquid range of HFEs make them suitable as hydraulic fluids and coolants in aerospace systems. geoconproducts.com Their non-flammable nature also enhances safety in these critical applications.
In the medical field, the high gas solubility and biocompatibility of some fluorinated compounds have led to their investigation as components of blood substitutes and for liquid ventilation. While this is a highly specialized area of research, the fundamental properties of HFEs make them interesting candidates. More commonly, they are used for cleaning and sterilizing delicate medical instruments due to their excellent material compatibility and ability to be easily removed. yujiamerica.com
The chemical inertness and specific solvation properties of hydrofluoroethers also make them useful as reaction media for certain chemical syntheses, particularly those involving sensitive reagents or requiring a non-protic, fluorinated environment.
The table below lists some of the novel applications of hydrofluoroethers in specialized environments.
Table 4: Novel Applications of Hydrofluoroethers
| Application Area | Specific Use | Key Properties Leveraged |
| Aerospace | Coolants, Hydraulic Fluids geoconproducts.com | Thermal stability, wide liquid range, non-flammability. |
| Medical | Precision cleaning of devices yujiamerica.com | Material compatibility, low surface tension, ease of removal. |
| Energy Storage | Electrolyte co-solvents in batteries rsc.org | Electrochemical stability, non-flammability. |
| Chemical Synthesis | Specialized reaction media | Chemical inertness, unique solvation characteristics. |
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for detecting 1-(difluoromethoxy)-1,2,2-trifluoroethane in environmental or industrial samples?
- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) is widely used for quantification. ASTM D4995-10(2020) and D5248-04(2020) outline protocols for halogenated solvent analysis, including calibration with certified reference materials and quality control measures such as spike recovery tests . For trace-level detection in air, thermal desorption tubes followed by GC-MS are recommended, with detection limits below 1 µg/m³ .
Q. What synthetic routes are documented for this compound, and what catalysts are employed?
- Methodological Answer : Catalytic hydrogenation of chlorinated precursors (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane) using palladium or ruthenium catalysts at 150–200°C and 10–20 bar H₂ pressure is a common method . Alternatively, fluorination reactions with HF in the presence of chromium- or antimony-based catalysts achieve >90% yield under controlled anhydrous conditions . Reaction optimization requires monitoring by in-situ FTIR to track intermediate formation.
Q. How is the environmental mobility of this compound assessed in contaminated soils?
- Methodological Answer : The soil-water partition coefficient () is estimated via regression models using log (octanol-water coefficient). For this compound, a of 552 suggests low mobility, validated through column leaching experiments with soil organic matter >2% . Bioconcentration factors (BCF) in aquatic organisms (11–33) indicate moderate bioaccumulation, requiring species-specific testing with Daphnia magna or zebrafish .
Advanced Research Questions
Q. How do catalytic mechanisms differ in the hydrodechlorination of halogenated ethanes, and what efficiency trade-offs exist?
- Methodological Answer : Ruthenium catalysts exhibit higher selectivity (>85%) for C-Cl bond cleavage over C-F bonds compared to platinum, as shown in XPS and TEM studies . However, ruthenium deactivates faster due to chloride poisoning, necessitating cyclic regeneration with oxidative treatments. Kinetic modeling (e.g., Langmuir-Hinshelwood) can optimize residence time and H₂ partial pressure to minimize byproducts like trifluoroethylene .
Q. What computational models predict the ozone depletion potential (ODP) of halogenated ethanes, and how do they address contradictory experimental data?
- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies to estimate atmospheric lifetime. For this compound, tropospheric degradation via OH· radicals (lifetime ~5 years) and stratospheric UV photolysis (yielding Cl· radicals) are modeled using software like MCM v3.3.1 . Discrepancies between lab-measured ODP (0.6–0.8) and model outputs (0.5–0.7) arise from uncertainties in Cl· radical quantum yields .
Q. What advanced spectroscopic techniques resolve structural ambiguities in fluorinated ethane derivatives?
- Methodological Answer : -NMR at 400 MHz with cryoprobes enhances sensitivity for distinguishing -CF₃ and -OCHF₂ groups, with chemical shifts referenced to CFC-113 at -75 ppm . High-resolution MS (Orbitrap) coupled with collision-induced dissociation (CID) fragments ions at m/z 187.4 (M-Cl) to confirm substitution patterns . For surface adsorption studies, in-situ DRIFTS (diffuse reflectance infrared Fourier transform spectroscopy) tracks interactions with metal catalysts .
Key Research Gaps and Contradictions
- Historical vs. Current Use : While production ceased in the U.S. post-1996 , reclaimed stocks are still utilized in niche refrigeration systems, necessitating updated exposure risk assessments .
- Catalyst Stability : Ruthenium’s deactivation under chloride-rich environments contrasts with its high selectivity, highlighting a need for bimetallic or supported catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
